7-[5-Hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]heptanoic acid
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Overview
Description
7-[5-Hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]heptanoic acid is a complex organic compound belonging to the class of prostanoids. Prostanoids are a subclass of eicosanoids, which are signaling molecules derived from fatty acids. This compound plays a significant role in various biological processes and has been the subject of extensive scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[5-Hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]heptanoic acid typically involves multiple steps, including the formation of the cyclopentane ring and the introduction of hydroxyl and oxo groups. The synthetic route often starts with the preparation of a suitable cyclopentane precursor, followed by functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-[5-Hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]heptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxo group can be reduced to form hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield carboxylic acids, while reduction of the oxo group may produce secondary alcohols.
Scientific Research Applications
7-[5-Hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]heptanoic acid has numerous scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its role in cellular signaling pathways and its effects on various biological processes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 7-[5-Hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]heptanoic acid involves its interaction with specific molecular targets and pathways. As a prostanoid, it binds to prostanoid receptors on the cell surface, triggering a cascade of intracellular signaling events. These events can lead to various physiological responses, including inflammation, vasodilation, and modulation of immune function.
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E2 (PGE2): Shares a similar structure and biological activity.
Prostaglandin F2α (PGF2α): Another prostanoid with comparable functions.
Leukotrienes: Eicosanoids with distinct but related roles in inflammation and immune response.
Uniqueness
7-[5-Hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]heptanoic acid is unique due to its specific structural features and the precise biological pathways it influences. Its distinct hydroxyl and oxo groups contribute to its specific interactions with molecular targets, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]heptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMMACURCPXICP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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